1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
Overview
Description
1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a mesityl group attached to the isochromene core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves the condensation of mesityl amine with an appropriate isochromene derivative. One common method involves the reaction of mesityl amine with 3,4-dihydro-1H-isochromene-1,3-dione under acidic or basic conditions to form the desired carboxamide. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The mesityl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the mesityl ring or the isochromene core.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: Isochromene derivatives, including this compound, have shown promise as bioactive agents with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The mesityl group may enhance the compound’s ability to interact with biological membranes or proteins, thereby modulating their function. Additionally, the isochromene core may participate in redox reactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-mesityl-1-oxo-1H-isochromene-3-carboxamide: A closely related compound with similar structural features.
3,4-dihydro-1H-isochromene-1,3-dione: A precursor in the synthesis of 1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE.
Mesityl amine: A key reagent used in the synthesis of the target compound.
Uniqueness
This compound stands out due to the presence of the mesityl group, which imparts unique steric and electronic properties
Properties
IUPAC Name |
1-oxo-N-(2,4,6-trimethylphenyl)-3,4-dihydroisochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-8-12(2)17(13(3)9-11)20-18(21)16-10-14-6-4-5-7-15(14)19(22)23-16/h4-9,16H,10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSCZXCLDVDIPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC3=CC=CC=C3C(=O)O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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